Methyl 4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

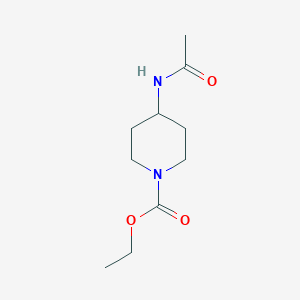

“Methyl 4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate”, commonly known as MPAGDN, is a vital compound in the biomedical field . It exhibits immense significance in the synthesis and advancement of pharmaceuticals targeting a myriad of diseases . The molecular weight of this compound is 474.41 and the molecular formula is C20H26O13 .

Molecular Structure Analysis

The molecular structure of MPAGDN is represented by the formula C20H26O13 . The exact structural configuration isn’t provided in the search results, but it’s known that the compound has several acetyl groups attached to it, as indicated by its name.Physical And Chemical Properties Analysis

MPAGDN appears as an oil and is soluble in chloroform and dichloromethane . It’s typically stored at -20° C .Aplicaciones Científicas De Investigación

Synthesis and Application in Hydrogenation Products : This compound was synthesized from KDN methyl ester and applied in hydrogenation processes to yield high-yield derivatives. These derivatives were analyzed using MS, elemental analysis, NMR data, and presented at an international carbohydrate symposium (Sun et al., 1997).

Novel Practical Synthesis Methods : A practical synthesis of the compound and its C-4 nitrogen-modified derivatives was achieved, demonstrating a three-step process with high overall yield (Sun et al., 1999).

Synthesis of Glycosidic Galacturonates : The compound was used in the synthesis of C-Glycosidic galacturonates, showing potential as glycosyl acceptors in various reactions. This research involved exploring protecting group manipulations and resulted in products suitable for glycosylation reactions (Vogel et al., 2005).

Application in Tetrazolyl Derivative Synthesis : This compound was used in the synthesis of Tetrazolyl derivatives of 3-Deoxy-D-glycero-D-galacto-2-onulosonic Acid (KDN), providing S- and N-glycosides applicable in O-glycosylation and C-glycosylations (Nakamura et al., 1993).

Bromohydroxylation Investigations : The compound was involved in bromohydroxylation studies of N-acetylneuraminic acid derivatives, contributing to the development of a range of new glycosyl donors. This research highlighted the importance of solvent composition, reaction temperature, and stereoelectronic nature of substituents in halohydroxylation reactions (Itzstein, 2001).

Propiedades

IUPAC Name |

methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O13/c1-9(21)28-8-16(30-11(3)23)18(32-13(5)25)19-17(31-12(4)24)14(29-10(2)22)7-15(33-19)20(26)27-6/h7,14,16-19H,8H2,1-6H3/t14?,16-,17?,18-,19?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLDDVLWELZUJX-VKTWBHRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C1C(C(C=C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@H](C1C(C(C=C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 102602604 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B1140288.png)

![Methyl erythro-(E)-7-[2,6-Diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140289.png)

![Methyl 7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B1140291.png)